Dynorphin B

説明

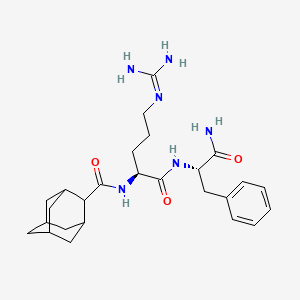

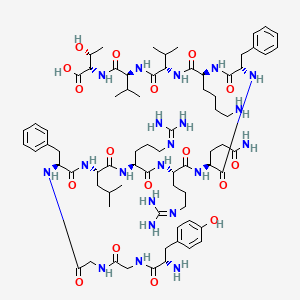

Dynorphin B, also known as Rimorphin, is an endogenous opioid peptide. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr . Dynorphin B is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .

Synthesis Analysis

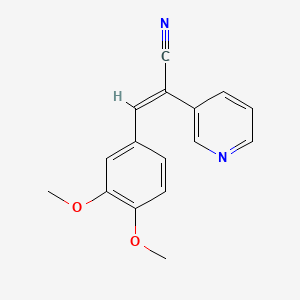

Dynorphin B is synthesized as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . In a study, a series of potent, selective, and metabolically stable peptides were developed from dynorphin 1–7 using rational, iterative design . The peptides were assessed for in vitro cAMP-modulation against three opioid receptors, metabolic stability, KOP receptor selectivity, desensitisation, and pERK-signalling capability .Molecular Structure Analysis

The molecular formula of Dynorphin B is C74H115N21O17 . It contains a high proportion of basic amino acid residues, in particular lysine and arginine, as well as many hydrophobic residues . In an alanine scan of the non-glycine residues of dynorphin B, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity, and Lys 10 contributes to the opioid receptor affinity .Chemical Reactions Analysis

Dynorphin B is an endogenous opioid peptide that interacts with opioid receptors. In an alanine scan of the non-glycine residues of dynorphin B, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity, and Lys 10 contributes to the opioid receptor affinity .Physical And Chemical Properties Analysis

Dynorphin B has a molar mass of 1570.8354 . It is an endogenous opioid peptide with a specific amino acid sequence .科学的研究の応用

Neuroscience

Rimorphin, or Dynorphin B, is an endogenous opioid peptide . It plays a significant role in the central nervous system, where it interacts with opioid receptors. The Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency .

Pain Management

Due to its interaction with opioid receptors, Rimorphin has potential applications in pain management. Opioid peptides like Rimorphin can modulate the perception of pain, making them potential targets for new analgesic drugs .

Cardiogenesis

Research has shown that Rimorphin plays a role in cardiogenesis, the process of heart formation. It has been found to stimulate the transcription of a gene program of cardiogenesis .

Regenerative Medicine

Rimorphin has been implicated in cardiac regeneration. Synthetic intracrines controlling prodynorphin gene expression have been used to control cardiogenesis and cardiac repair .

Metabolism and Feeding Behavior

Rimorphin has been found to modulate feeding behavior and metabolism . This suggests potential applications in the treatment of metabolic disorders and obesity.

Immunohistochemistry

Rimorphin is used in immunohistochemistry, a technique used in the identification of cells in tissue sections by the use of antibodies . This can help in the diagnosis of diseases and in research to understand the distribution and localization of biomarkers and differentially expressed proteins in different parts of a biological tissue .

作用機序

Target of Action

Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary targets are the kappa-opioid receptors (KOR) . These receptors are widely distributed in the central and peripheral nervous systems and play a crucial role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Mode of Action

Rimorphin interacts with its targets, the kappa-opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them. The activation of KOR by Rimorphin has been found to be critical for both opioid receptor affinity and KOR agonist potency .

Biochemical Pathways

Rimorphin is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . This process involves various non-selective proteases, including cathepsin L, prohormone convertases 1, 2, and 3, and carboxypeptidase E . The activation of KOR by Rimorphin can result in the production of antinociception .

Result of Action

The activation of KOR by Rimorphin can lead to various effects at the molecular and cellular level. It has been implicated in the pathogenesis and pathophysiology of several psychiatric disorders . It plays a key role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rimorphin. For instance, substances like the cannabinoid CP55,940 and △9-tetrahydrocannabinol (△9-THC) can induce the release of Rimorphin . This suggests that the presence of certain substances in the environment can influence the release and action of Rimorphin.

将来の方向性

Research into the role and function of Dynorphin B continues. For example, studies have been conducted to investigate the biased signaling and potential underlying molecular mechanisms of bias . This identified signaling bias could be involved in specifying endogenous peptide roles in vivo, where these peptides have low selectivity between opioid receptor family members .

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

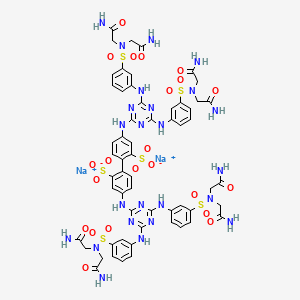

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H115N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dynorphin B | |

CAS RN |

83335-41-5 | |

| Record name | Rimorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

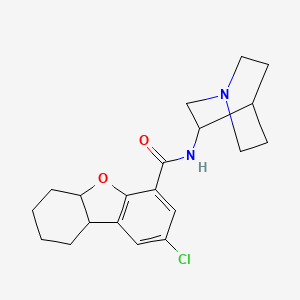

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

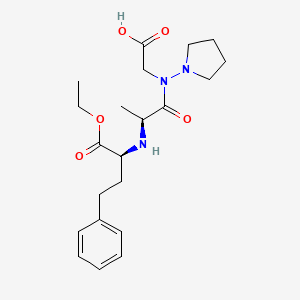

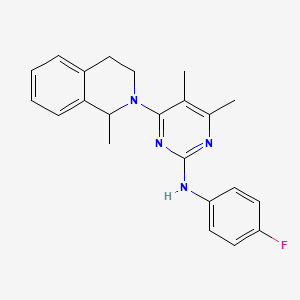

Feasible Synthetic Routes

Q & A

A: Dynorphin B primarily acts as an agonist at κ-opioid receptors (κORs) [, , , , ]. It binds to these receptors with high affinity and triggers downstream signaling cascades, primarily through G protein-coupled pathways [, , , , ]. This activation leads to various effects, including:

- Analgesia: Dynorphin B, through its action on spinal κORs, induces antinociceptive effects [].

- Modulation of Neurotransmitter Release: It inhibits the release of dopamine in the basal ganglia [, ] and substance P from sensory neurons [].

- Regulation of DNA Synthesis: Dynorphin B influences DNA synthesis in brain cells, with varying effects depending on the developmental stage [].

- Cardiogenesis: It plays a role in cardiac differentiation, potentially by stimulating the transcription of cardiogenic genes like GATA-4 and Nkx-2.5 through interactions with nuclear κORs and protein kinase C (PKC) signaling [, , , , ].

ANone: Dynorphin B, also known as Rimorphin, is a tridecapeptide with the following structural characteristics:

ANone: Dynorphin B itself does not possess catalytic properties. It is a neuropeptide, meaning it functions as a signaling molecule within the nervous system and does not act as an enzyme.

A: Computational studies have been conducted on Dynorphin B to understand its structure and interactions []. These studies likely involve:

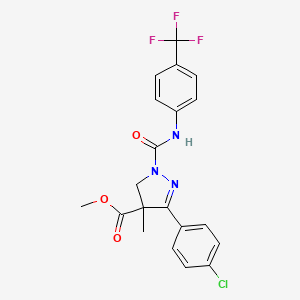

ANone: The structure of Dynorphin B significantly impacts its activity, potency, and selectivity:

- N-Terminal Importance: The N-terminal tyrosine residue and the first five amino acids (Tyr-Gly-Gly-Phe-Leu), which constitute the Leu-enkephalin sequence, are crucial for its opioid activity [, , ].

- C-Terminal Modifications: Modifications to the C-terminus can influence its binding affinity and selectivity for different κOR subtypes [, ].

- Analog Development: Researchers have synthesized various Dynorphin B analogs with altered amino acid sequences to explore their structure-activity relationships [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)